Dopamine D2 receptor antagonist-1
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Overview
Description
Dopamine D2 receptor antagonist-1 is a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R) with sub-mM affinity .
Synthesis Analysis
The synthesis of Dopamine D2 receptor antagonist-1 involves modulation of the action of orthosteric ligands synergistically with sodium ions . This process opens new avenues for fine-tuning of the receptor activity by novel allosteric drugs .Molecular Structure Analysis
The molecular structure of Dopamine D2 receptor antagonist-1 is complex. It interacts with Asp (3.32) via their amide nitrogen atom . The studied compounds stabilize the receptor inactive conformation through the effect on the ionic lock, which is typical for GPCR antagonists .Chemical Reactions Analysis
Dopamine D2 receptor antagonist-1 is a selective molecule with good in vitro physical properties, metabolic stability, and in vivo pharmacokinetics . It has excellent D2 versus D1, D3, D4, and D5 receptor selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of Dopamine D2 receptor antagonist-1 are complex and involve interactions with various receptors and neurotransmitters . It is a selective molecule with good in vitro physical properties, metabolic stability, and in vivo pharmacokinetics .Scientific Research Applications
Ecopipam in Tourette Syndrome
- Study Findings : Ecopipam, a D1 receptor antagonist, showed promise in treating Tourette syndrome in children and adolescents. This was demonstrated in a randomized, placebo-controlled crossover study, highlighting its safety, tolerability, and efficacy (Gilbert et al., 2018).
Neuropsychiatric and Endocrine Disorders
- Insight : A novel series of D2 dopamine receptor antagonists with high selectivity was developed, targeting neuropsychiatric and endocrine disorders. The selective molecule demonstrated good in vitro properties and in vivo pharmacokinetics (Xiao et al., 2014).
Modelling of Dopamine D2 Receptors
- Advances in Understanding : Extensive research over 35 years has led to refined models of D2 receptors, providing insights into ligand-receptor interactions and aiding the synthesis of new dopaminergic compounds (Šukalović et al., 2015).
Cognitive Effects and Schizophrenia
- Cognitive Implications : Research indicates that blocking D3 receptors enhances cognition, while antagonism of D2 receptors impairs it. These findings have implications for the treatment of schizophrenia and other CNS disorders (Watson et al., 2012).
Regulation in Transfected Cells
- Cellular Mechanisms : Studies on transfected cells show that exposure to agonists and antagonists increases the density of D2 and D3 receptors, providing insights into the emergence of conditions like dystonias and dyskinesias associated with dopamine receptor drugs (Burris et al., 1998).
Dopamine in Epilepsy
- Neurological Interactions : Dopamine has been linked to epilepsy, with D2 receptor stimulation in the forebrain having anticonvulsant action. This suggests potential therapeutic pathways in managing epilepsy (Starr, 1996).
Binding Site and Affinities
- Molecular Insights : Predictive models of the D2 receptor have been developed, revealing critical residues for binding dopamine and antagonists, aiding in the development of improved therapeutics (Kalani et al., 2004).
Mechanism of Action
properties
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJDLRACOBTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dopamine D2 receptor antagonist-1 |
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